molecular formula Al3Fe B576875 Iron aluminide CAS No. 12004-62-5

Iron aluminide

Cat. No.: B576875
CAS No.: 12004-62-5
M. Wt: 136.79
InChI Key: UJXVAJQDLVNWPS-UHFFFAOYSA-N
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Description

Iron aluminides are intermetallic compounds of iron and aluminum, typically containing ~18% aluminum or more, with Fe3Al and FeAl being the most prominent phases . These alloys are recognized for their combination of desirable properties, including low material cost, low density (approximately 6.72 g/cm³), and excellent mechanical strength . A key characteristic is their exceptional performance in aggressive environments, offering outstanding high-temperature oxidation and sulfidation resistance up to 1200°C, which is superior to many stainless steels and nickel-based superalloys . This resistance is due to the formation of a dense, adherent Al2O3 scale that acts as a protective layer . Researchers value iron aluminides for applications such as electrical heating elements, given their high electrical resistivity, and for use in automotive components, porous gas-metal filters for coal gasification systems, heat exchanger tubes, and structural components in carburizing environments . Their suitability as a binder phase in tungsten carbide cermets to enhance oxidation and wear resistance is also an area of active investigation . While challenges like low room-temperature ductility exist, ongoing research focuses on overcoming these through microstructure control and additive manufacturing techniques like directed energy deposition . This research-grade powder is provided for laboratory investigation purposes only. Handling Note: This material is a flammable solid and may cause serious eye and respiratory irritation. Refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information .

Properties

InChI

InChI=1S/3Al.Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXVAJQDLVNWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Al].[Al].[Al].[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Al3Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12004-62-5
Record name Aluminium, compound with iron (3:1)
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Preparation Methods

Conventional Melting Practices

Traditional melting methods for iron aluminides involve induction or arc melting under controlled atmospheres to prevent oxidation. The Exo-Melt™ process, developed by Deevi and Sikka, addresses the exothermic nature of Fe-Al reactions by sequencing furnace loading to manage heat release. This method reduces porosity and minimizes Al evaporation, critical for achieving stoichiometric compositions. However, challenges such as segregation and brittle phase formation (e.g., Fe2Al5) persist, particularly in hypereutectic alloys.

Directional Solidification

Milenkovic and Palm demonstrated that directional solidification refines microstructure by aligning columnar grains parallel to the thermal gradient, enhancing ductility. For Fe-28Al (at.%), this method increased room-temperature ductility from 2% to 8% by reducing intergranular fracture. However, scalability remains limited due to equipment costs and complexity.

Powder Metallurgy Approaches

Reactive Sintering of Elemental Powders

Reactive sintering leverages the exothermic reaction between Fe and Al powders to form intermetallics in situ. Key findings from Khoshhal and Hosseinzadeh’s work include:

  • Phase progression : Fe2Al5 forms first at 600–700°C, followed by FeAl at 800–900°C.

  • Stoichiometric dependence :

    • Fe:Al = 3:1 : Dominant Fe3Al phase at 900°C.

    • Fe:Al = 1:1 : FeAl forms at 800°C, with full conversion by 900°C.

    • Fe:Al = 1:3 : Delayed FeAl formation due to excess Al, requiring 900°C for completion.

Table 1: Phase Formation in Fe-Al Systems at Varying Ratios

Fe:Al Ratio700°C Phases900°C Phases
3:1Fe2Al5, Fe3Al, FeFe3Al (dominant)
1:1Fe2Al5, FeFeAl (pure)
1:3Fe2Al5, FeAl3FeAl (trace FeAl3)

Reactive Hot Pressing

Konegger et al. optimized reactive hot pressing (RHP) to achieve 95% density in Fe-40Al compacts. External pressure (20–50 MPa) applied during sintering suppresses swelling and enhances diffusion, yielding homogeneous microstructures. Magnesium additions (1 wt.%) further improve densification by forming MgO, which stabilizes oxide scales and reduces interfacial porosity.

Diffusion-Based Synthesis

Pack Aluminizing

Pack aluminizing involves embedding Fe substrates in Al-rich powders (e.g., Al, NH4Cl) at 800–1000°C. The process generates a layered structure:

  • Outer layer : FeAl3 (brittle, ~50 μm).

  • Intermediate layer : Fe2Al5 (columnar grains).

  • Inner layer : FeAl (desired phase).
    Post-treatment annealing at 1000°C for 24 hours homogenizes the layers, though residual stresses may persist.

Vapor Phase Deposition

Chemical vapor deposition (CVD) using Fe(CO)5 and Al(CH3)3 precursors enables thin-film this compound coatings. At 600°C, films exhibit 98% purity with a hardness of 6.2 GPa, suitable for turbine blade coatings.

Advanced Processing Methods

Mechanical Alloying

High-energy ball milling of Fe and Al powders for 20–40 hours produces nanocrystalline FeAl precursors. Subsequent spark plasma sintering (SPS) at 1000°C achieves 99% density with grain sizes <500 nm, doubling tensile strength compared to cast alloys.

Additive Manufacturing

Laser powder bed fusion (LPBF) of gas-atomized FeAl powders enables complex geometries. Optimal parameters include:

  • Laser power : 200 W.

  • Scan speed : 800 mm/s.

  • Layer thickness : 30 μm.
    Resultant parts show 98% density and 12% elongation, surpassing conventional sintered materials.

Challenges and Mitigation Strategies

Brittle Phase Formation

Fe2Al5 and FeAl3, formed during low-temperature processing, degrade mechanical properties. Strategies include:

  • Rapid heating (>50°C/min) : Skips intermediate phases by reaching FeAl formation temperatures quickly.

  • Alloying with Cr (2–5 at.%) : Suppresses Fe2Al5 nucleation.

Environmental Sensitivity

Hydrogen embrittlement in humid environments reduces ductility. Vacuum annealing at 600°C for 2 hours decreases hydrogen content from 12 ppm to <1 ppm, restoring ductility to 8% .

Chemical Reactions Analysis

Types of Reactions: Iron aluminide undergoes various chemical reactions, including oxidation and reduction. The reaction between aluminum and iron to form this compound is exothermic. The compound also exhibits good resistance to sulfide and oxidation .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include aluminum and iron. The reaction conditions often involve high temperatures and controlled atmospheres to prevent hydrogen embrittlement .

Major Products Formed: The major products formed from the reactions involving this compound include various phases such as FeAl, Fe3Al, Fe5Al8, FeAl2, Fe2Al5, and Fe4Al13. These phases exhibit different properties, with aluminum-rich phases showing high brittleness .

Scientific Research Applications

Key Properties

  • Corrosion Resistance : Iron aluminides demonstrate superior resistance to oxidation and corrosion, particularly at elevated temperatures.
  • Mechanical Strength : They possess high yield strength and an unusual increase in strength with temperature, making them suitable for high-temperature applications.
  • Lightweight : Compared to traditional materials like stainless steel and nickel-based superalloys, iron aluminides are lighter, which is beneficial for weight-sensitive applications.

Aerospace Industry

Iron aluminides are being explored for use in aerospace components due to their lightweight nature and high-temperature performance. They can replace heavier materials in turbine engines and structural components.

ApplicationMaterial UsedBenefits
Turbine BladesB2-FeAlLightweight, high-temperature stability
Engine ComponentsD03-Fe3AlExcellent oxidation resistance

Automotive Industry

In automotive applications, iron aluminides are considered for exhaust systems and brake components due to their thermal stability and corrosion resistance.

ApplicationMaterial UsedBenefits
Exhaust SystemsFe–Al alloysHigh-temperature performance
Brake DisksFe–40AlWear resistance, lightweight

Energy Sector

Iron aluminides are utilized in energy production systems such as wind turbines and fossil fuel power plants. Their ability to withstand harsh environments makes them ideal for these applications.

ApplicationMaterial UsedBenefits
Wind TurbinesFe–Al coatingsCorrosion protection
Filtration SystemsFe–Al alloysHigh durability under extreme conditions

Chemical Processing

The chemical industry employs iron aluminides in environments where high corrosion resistance is crucial, such as in reactors and heat exchangers.

ApplicationMaterial UsedBenefits
Chemical ReactorsFe–28AlEnhanced corrosion resistance
Heat ExchangersD03-Fe3AlStability at high temperatures

Case Study 1: Turbine Components

A recent project at the Max Planck Institute for Iron Research investigated the use of iron aluminide alloys in turbine components. The study highlighted the potential of Fe–Al–Nb alloys to replace more expensive alternatives while maintaining performance under high-stress conditions .

Case Study 2: Automotive Brake Disks

Research conducted on the application of this compound brake disks demonstrated significant improvements in wear resistance compared to traditional materials. The study indicated that the use of iron aluminides could enhance the lifespan and performance of automotive braking systems .

Mechanism of Action

The mechanism by which iron aluminide exerts its effects is primarily due to its crystal lattice structure and the formation of aluminum oxide on its surface. This oxide layer provides excellent corrosion resistance. The addition of elements such as chromium can improve ductility by facilitating dislocation cross-slipping and reducing hydrogen embrittlement .

Comparison with Similar Compounds

Transition Metal Aluminides

NiAl (Nickel Aluminide)
  • Density : 5.9 g/cm³ vs. FeAl’s 5.7 g/cm³ .
  • Melting Point : 1,640°C (NiAl) vs. 1,250–1,400°C (FeAl) .
  • Oxidation Resistance : NiAl forms a protective Al₂O₃ layer but suffers from poor fracture toughness (1–2 MPa√m) compared to Fe₃Al (10–20 MPa√m) .
  • Cost : Nickel is expensive (~$18,000/tonne), whereas iron is abundant and low-cost .
TiAl (Titanium Aluminide)
  • Density : 3.9–4.2 g/cm³ (lighter than FeAl) .
  • High-Temperature Use : TiAl retains strength up to 750°C, but FeAl outperforms in oxidation resistance above 600°C .
  • Processing : TiAl requires vacuum casting, while FeAl can be fabricated via conventional sintering or additive manufacturing .

Key Advantage of FeAl : Lower production cost and superior environmental resistance, albeit with trade-offs in ductility .

Iron Silicide (Fe-Si Intermetallics)

  • Hardness : Fe₅Si₃ silicide reaches 1,200 HV, comparable to FeAl composites (~1,150 HV) .
  • Tribological Properties : FeSi-FeAl composites exhibit lower wear rates (2.5 × 10⁻⁶ mm³/Nm) than standalone FeSi phases due to FeAl’s ductile matrix .

Key Advantage of FeAl Composites : Avoidance of critical raw materials (e.g., W, Co) while matching tool steel performance .

Carbide-Reinforced Composites

Property FeAl/TiC Composite WC-Co Cemented Carbide
Density (g/cm³) 6.2 14–15
Hardness (HV) 1,100–1,300 1,400–1,800
Fracture Toughness (MPa√m) 12–15 10–12
Oxidation Resistance Excellent (Al₂O₃ layer) Poor (Co binder oxidizes)

Key Advantage of FeAl Composites : Superior oxidation resistance and lower density, though WC-Co remains harder .

Al-Rich Al-Fe Intermetallics

  • Fe₂Al₅ (η-phase) : Brittle (HV ~600) and prone to cracking vs. FeAl’s moderate ductility (HV ~500, elongation ~2–8%) .
  • Al₃Fe : Forms in Al-rich alloys; lower thermal stability than FeAl .
  • Processing: FeAl can be nanostructured via mechanical milling to enhance hardness (inverse Hall-Petch effect) .

Oxide Dispersion-Strengthened (ODS) Alloys

  • Fe₃Al with Y₂O₃ dispersoids achieves yield strength of 650 MPa at 600°C, surpassing conventional FeAl .
  • Creep Resistance : ODS FeAl alloys show 3× lower creep rates than base FeAl at 700°C .

Biological Activity

Iron aluminides, particularly the intermetallic compound FeAl, have garnered attention for their unique properties, including excellent corrosion resistance and mechanical strength. However, their biological activity has also been a subject of investigation, especially in the context of biocompatibility and potential applications in biomedical fields.

Overview of Iron Aluminides

Iron aluminides are primarily composed of iron and aluminum, existing in various phases such as FeAl and Fe3Al. These materials are characterized by their ordered structures and high resistance to oxidation and corrosion, making them suitable for high-temperature applications in aerospace and automotive industries .

Biocompatibility

The biocompatibility of iron aluminides is a critical factor for their potential use in medical implants and devices. Research indicates that iron aluminides exhibit favorable interactions with biological tissues. For instance, studies have shown that FeAl can promote cell adhesion and proliferation, which are essential for tissue integration .

Table 1: Summary of Biocompatibility Studies on Iron Aluminides

StudyMaterialKey Findings
Alizadeh et al. (2017)FeAlDemonstrated enhanced cell adhesion compared to traditional metals.
Zhang et al. (2019)Fe3AlShowed low cytotoxicity in vitro with fibroblast cells.
Zamanzade et al. (2020)FeAlIndicated potential for use in orthopedic implants due to favorable mechanical properties and biocompatibility.

Antimicrobial Properties

Recent investigations into the antimicrobial properties of iron aluminides suggest that these materials may inhibit bacterial growth, making them suitable for applications in medical devices where infection prevention is critical. The release of aluminum ions from iron aluminides has been associated with antibacterial effects against various pathogens .

Case Study: Antimicrobial Activity of this compound Nanoparticles

A study by Wang et al. (2021) explored the antimicrobial efficacy of this compound nanoparticles against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon exposure to the nanoparticles, suggesting their potential as coatings for surgical implants .

Mechanisms of Biological Activity

The biological activity of iron aluminides can be attributed to several mechanisms:

  • Ion Release: The dissolution of aluminum ions can lead to an antibacterial effect while promoting biocompatibility.
  • Surface Properties: The surface morphology and roughness of iron aluminides influence protein adsorption and cell attachment.
  • Oxidation Resistance: Their inherent resistance to oxidation contributes to stability in physiological environments.

Challenges and Future Directions

Despite promising findings, challenges remain regarding the long-term stability and performance of iron aluminides in biological environments. Issues such as corrosion resistance under physiological conditions and potential toxicity due to ion release require further investigation.

Future research should focus on:

  • Long-term Biocompatibility Studies: Extended studies to evaluate the chronic effects of iron aluminides in vivo.
  • Modification Techniques: Developing surface modifications to enhance biocompatibility while maintaining mechanical integrity.
  • Clinical Trials: Conducting clinical studies to assess the performance of this compound-based implants in real-world applications.

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